2-Chloro-1-(pyridazin-3-yl)ethanone

Description

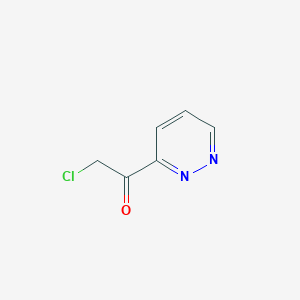

2-Chloro-1-(pyridazin-3-yl)ethanone is a halogenated ketone featuring a pyridazine ring (a six-membered aromatic heterocycle with two adjacent nitrogen atoms) at the 3-position of the ethanone backbone. This compound is a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic systems and bioactive molecules. Its structure combines the electrophilic reactivity of the carbonyl group with the electron-deficient nature of the pyridazine ring, making it prone to nucleophilic substitution and condensation reactions .

Applications: The compound’s reactivity is exploited in pharmaceuticals, agrochemicals, and coordination chemistry.

Properties

IUPAC Name |

2-chloro-1-pyridazin-3-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O/c7-4-6(10)5-2-1-3-8-9-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAMPBBZVVHAQHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70664077 | |

| Record name | 2-Chloro-1-(pyridazin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70664077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672950-15-1 | |

| Record name | 2-Chloro-1-(pyridazin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70664077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Chloro-1-(pyridazin-3-yl)ethanone is a compound of significant interest due to its diverse biological activities. Research indicates that it may exhibit antibacterial, antifungal, and potential antitumor properties. This article reviews the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

Chemical Structure

The structure of this compound can be represented as follows:

Antibacterial Activity

Studies have demonstrated that this compound exhibits notable antibacterial properties. It has been evaluated against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Activity | Reference |

|---|---|---|

| Bacillus pumilus | Moderate activity | |

| Micrococcus luteus | Moderate activity | |

| Pseudomonas aeruginosa | Lower activity | |

| Sarcina lutea | Moderate activity |

The compound's activity was found to be comparable to that of standard antibiotics like chloramphenicol, particularly against Gram-positive strains. However, its effectiveness against Gram-negative bacteria was less pronounced, indicating a possible need for structural modifications to enhance potency.

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity. It was tested against various fungal strains with promising results.

| Fungal Strain | Activity | Reference |

|---|---|---|

| Candida albicans | Significant inhibition | |

| Aspergillus niger | Moderate inhibition |

The compound demonstrated a capacity to inhibit fungal growth effectively, suggesting potential applications in antifungal therapies.

Antitumor Properties

Emerging research suggests that this compound may possess antitumor properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines, although further investigation is required to elucidate the underlying mechanisms.

Case Studies

A recent study evaluated the mutagenic potential of this compound in male mice. The results indicated that the compound could reduce chromosomal aberrations induced by known mutagens, suggesting a protective effect against genetic damage.

The precise mechanism by which this compound exerts its biological effects remains under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in microbial growth and cell proliferation.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural variations and electronic effects among 2-chloro-1-(heterocyclic)ethanones:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.